molecular formula C27H22F6N4OS B14723097 N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide CAS No. 5977-88-8

N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B14723097
CAS No.: 5977-88-8
M. Wt: 564.5 g/mol
InChI Key: WQAWSXOEAFWXQH-UHFFFAOYSA-N
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Description

N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction using thiols. The final step involves the coupling of the triazole derivative with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Material Science: Used in the development of advanced materials with unique electronic properties.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: Utilized in the synthesis of specialty chemicals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit key enzymes or proteins involved in disease pathways. The triazole ring and trifluoromethyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-Methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
  • N-{[4-(4-Methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide

Uniqueness

N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is unique due to the specific positioning of the methyl and sulfanyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

CAS No.

5977-88-8

Molecular Formula

C27H22F6N4OS

Molecular Weight

564.5 g/mol

IUPAC Name

N-[[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C27H22F6N4OS/c1-16-6-8-22(9-7-16)37-23(35-36-25(37)39-15-18-5-3-4-17(2)10-18)14-34-24(38)19-11-20(26(28,29)30)13-21(12-19)27(31,32)33/h3-13H,14-15H2,1-2H3,(H,34,38)

InChI Key

WQAWSXOEAFWXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC(=C3)C)CNC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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